molecular formula C7H9N3O B12841181 1-(3-Amino-6-methylpyrazin-2-yl)ethanone

1-(3-Amino-6-methylpyrazin-2-yl)ethanone

Cat. No.: B12841181
M. Wt: 151.17 g/mol
InChI Key: SGNJGPDVYNPQTI-UHFFFAOYSA-N
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Description

1-(3-Amino-6-methylpyrazin-2-yl)ethanone is an organic compound with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol . It is characterized by the presence of an amino group and a methyl group attached to a pyrazine ring, along with an ethanone group.

Preparation Methods

The synthesis of 1-(3-Amino-6-methylpyrazin-2-yl)ethanone typically involves the reaction of 3-amino-6-methylpyrazine with ethanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Amino-6-methylpyrazin-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted products.

    Condensation: The ethanone group can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Amino-6-methylpyrazin-2-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-6-methylpyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the pyrazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(3-Amino-6-methylpyrazin-2-yl)ethanone include:

    1-(3-Amino-5-methylpyrazin-2-yl)ethanone: Differing by the position of the methyl group on the pyrazine ring.

    1-(3-Amino-6-ethylpyrazin-2-yl)ethanone: Differing by the presence of an ethyl group instead of a methyl group.

    1-(3-Amino-6-methylpyrazin-2-yl)propanone: Differing by the presence of a propanone group instead of an ethanone group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

1-(3-amino-6-methylpyrazin-2-yl)ethanone

InChI

InChI=1S/C7H9N3O/c1-4-3-9-7(8)6(10-4)5(2)11/h3H,1-2H3,(H2,8,9)

InChI Key

SGNJGPDVYNPQTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)C)N

Origin of Product

United States

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